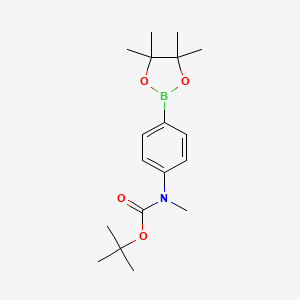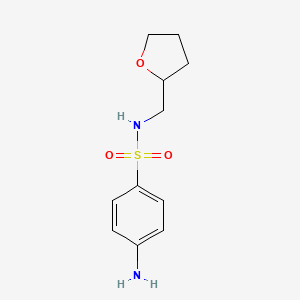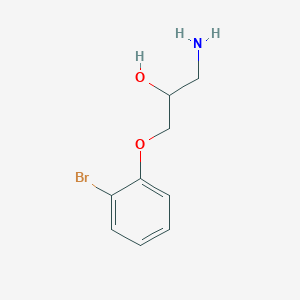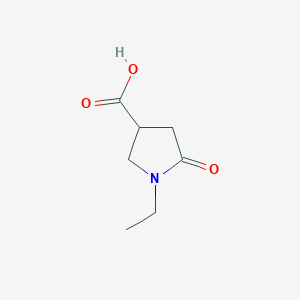
1-エチル-5-オキソピロリジン-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol It features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, with an ethyl group at the 1-position, a keto group at the 5-position, and a carboxylic acid group at the 3-position
科学的研究の応用
1-Ethyl-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
作用機序
Target of Action
1-Ethyl-5-oxopyrrolidine-3-carboxylic acid is suggested to be a potential antagonist for GABA-receptors, histamine-N-methyl transferase inhibitors, and benzodiazepine receptors . These targets play crucial roles in the nervous system, regulating neurotransmission and influencing various physiological and psychological processes.
Mode of Action
The compound interacts with its targets by binding to the active sites of these receptors and enzymes. This binding can inhibit the normal function of these targets, leading to changes in the biochemical processes they regulate .
Biochemical Pathways
The affected pathways primarily involve neurotransmission in the nervous system. By acting as an antagonist for GABA-receptors and benzodiazepine receptors, the compound can influence the GABAergic and glutamatergic neurotransmission systems . The inhibition of histamine-N-methyl transferase can affect the metabolism of histamine, a key mediator of inflammatory responses .
Result of Action
The molecular and cellular effects of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid’s action are largely dependent on its interaction with its targets. By inhibiting the function of GABA-receptors, histamine-N-methyl transferase, and benzodiazepine receptors, the compound can potentially exhibit arrhythmogenic, antiepileptic, anxiolytic, and other types of pharmacological activity .
生化学分析
Biochemical Properties
1-Ethyl-5-oxopyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with gamma-aminobutyric acid (GABA) receptors, histamine-N-methyltransferase, and benzodiazepine receptors . These interactions suggest that 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid may exhibit arrhythmogenic, antiepileptic, anxiolytic, and other pharmacological activities .
Cellular Effects
1-Ethyl-5-oxopyrrolidine-3-carboxylic acid affects various types of cells and cellular processes. It has been observed to stimulate the division of isolated monkey kidney cells . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with GABA receptors and other biomolecules can modulate neurotransmission and other cellular functions .
Molecular Mechanism
The molecular mechanism of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid involves its binding interactions with biomolecules. It acts as an antagonist to GABA receptors and histamine-N-methyltransferase, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular responses, contributing to its pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes and functions .
Dosage Effects in Animal Models
The effects of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial pharmacological effects, such as anxiolytic and antiepileptic activities . At higher doses, it can cause toxic or adverse effects, including arrhythmogenic activity . Understanding the dosage-dependent effects is essential for its potential therapeutic applications .
Metabolic Pathways
1-Ethyl-5-oxopyrrolidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and activity. The compound’s effects on metabolic flux and metabolite levels can influence various biochemical processes . These interactions are crucial for understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function within the cell .
Subcellular Localization
1-Ethyl-5-oxopyrrolidine-3-carboxylic acid is localized in specific subcellular compartments, influencing its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ethyl 2-oxopyrrolidine-3-carboxylate with an appropriate reagent can yield 1-ethyl-5-oxopyrrolidine-3-carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
化学反応の分析
Types of Reactions: 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The ethyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
類似化合物との比較
1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid: This compound has a methyl group instead of an ethyl group at the 1-position.
Ethyl 5-oxopyrrolidine-3-carboxylate: This compound is an ester derivative of 1-ethyl-5-oxopyrrolidine-3-carboxylic acid.
Uniqueness: 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-ethyl-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-8-4-5(7(10)11)3-6(8)9/h5H,2-4H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPUQHZYYWBHSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405855 |
Source


|
| Record name | 1-ethyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52743-73-4 |
Source


|
| Record name | 1-ethyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

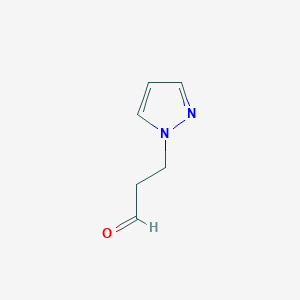
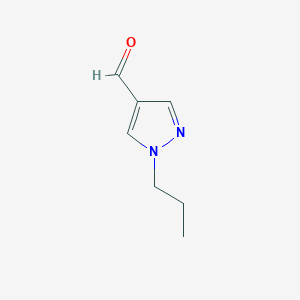
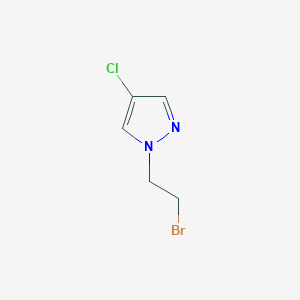
![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)


![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)


